

Application Notes and Protocols: Synthesis and Functionalization of Glutarimide Derivatives

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Compound of Interest

Compound Name: Glutarimide

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Introduction

Glutarimide and its functionalized derivatives represent a pivotal class of heterocyclic compounds in medicinal chemistry and drug development. The **glutarimide** scaffold is a core structural component in several pharmacologically active agents, including immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide, as well as in the rapidly advancing field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).^{[1][2]} These derivatives often exert their biological effects by binding to the E3 ubiquitin ligase substrate receptor Cereblon (CRBN), leading to the degradation of specific target proteins.^{[1][3]}

This document provides detailed application notes and experimental protocols for the synthesis of functionalized **glutarimide** derivatives, presents quantitative data for key reactions, and illustrates relevant biological pathways and experimental workflows.

Synthetic Methodologies and Experimental Protocols

The synthesis of functionalized **glutarimides** can be broadly categorized into methods for constructing the **glutarimide** ring and methods for its subsequent functionalization. Key strategies include Michael addition, palladium-catalyzed cross-coupling reactions, and late-stage C-H functionalization.

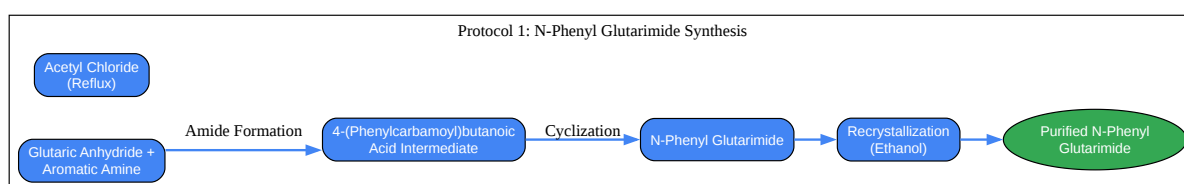
Protocol 1: Synthesis of N-Phenyl Glutarimide via Cyclization

This protocol describes the synthesis of an N-substituted **glutarimide** through the cyclization of a dicarboxylic acid precursor.[4]

Experimental Procedure:

- **Step 1: Amide Formation:** In a round-bottom flask, dissolve glutaric anhydride (1.0 eq.) in a suitable solvent such as benzene. Add a substituted aromatic amine (1.0 eq.). Stir the reaction mixture at room temperature for 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, the intermediate 4-(phenylcarbamoyl)butanoic acid can be isolated by filtration and washing with a non-polar solvent.
- **Step 2: Cyclization:** To the crude 4-(phenylcarbamoyl)butanoic acid, add acetyl chloride (excess, e.g., 90 mmole for a small-scale reaction) and reflux the mixture for 15-20 minutes, or until the evolution of HCl gas ceases.[4]
- **Step 3: Isolation and Purification:** Cool the reaction mixture to room temperature. The solid product, N-phenyl **glutarimide**, will precipitate. Collect the solid by filtration and purify by recrystallization from a suitable solvent, such as ethanol.[4]

Experimental Workflow:



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Caption: Workflow for the synthesis of N-phenyl **glutarimide**.

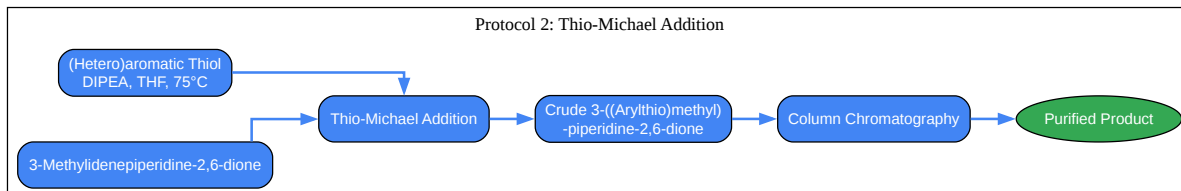
Protocol 2: Thio-Michael Addition for C-3 Functionalization

This protocol details the synthesis of 3-functionalized **glutarimides** via a thio-Michael addition to an α,β -unsaturated **glutarimide** precursor.^[5]

Experimental Procedure:

- Preparation of Starting Material: Synthesize 3-methylidenepiperidine-2,6-dione as the starting material. This can be prepared on a multigram scale following literature procedures.^[5]
- Thio-Michael Addition: In a reaction vessel, dissolve 3-methylidenepiperidine-2,6-dione (1.0 eq.) and a selected (hetero)aromatic thiol (1.2 eq.) in tetrahydrofuran (THF). Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) as a base. Heat the reaction mixture to 75 °C and stir for 4-6 hours. For electron-deficient heterocyclic thiols, pyridine can be used as the reaction medium.^[5]
- Work-up and Purification: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 3-((arylthio)methyl)piperidine-2,6-dione.

Experimental Workflow:



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Caption: Workflow for Thio-Michael addition on a **glutarimide** scaffold.

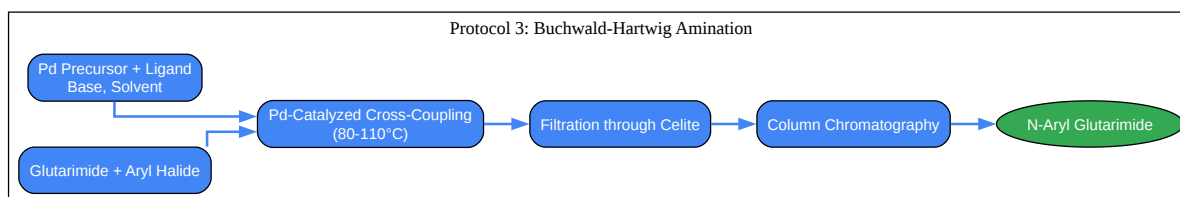
Protocol 3: Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)

This protocol outlines a general procedure for the synthesis of N-aryl **glutarimide** derivatives using a palladium-catalyzed cross-coupling reaction.^[6]

Experimental Procedure:

- **Reaction Setup:** In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the palladium precursor (e.g., $\text{Pd}_2(\text{dba})_3$, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%), the **glutarimide** starting material (1.0 eq.), the aryl halide (e.g., aryl bromide, 1.2 eq.), and a base (e.g., sodium tert-butoxide, 1.5 eq.).
- **Reaction Execution:** Add anhydrous toluene or dioxane as the solvent. Stir the reaction mixture at 80-110 °C. Monitor the progress of the reaction by TLC or LC-MS.
- **Work-up and Purification:** Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst. Concentrate the filtrate and purify the crude product by flash column chromatography.

Experimental Workflow:



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Caption: Workflow for Palladium-catalyzed N-arylation of **glutarimide**.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and biological activity of functionalized **glutarimide** derivatives.

Table 1: Synthesis of Functionalized **Glutarimide** Derivatives - Reaction Yields

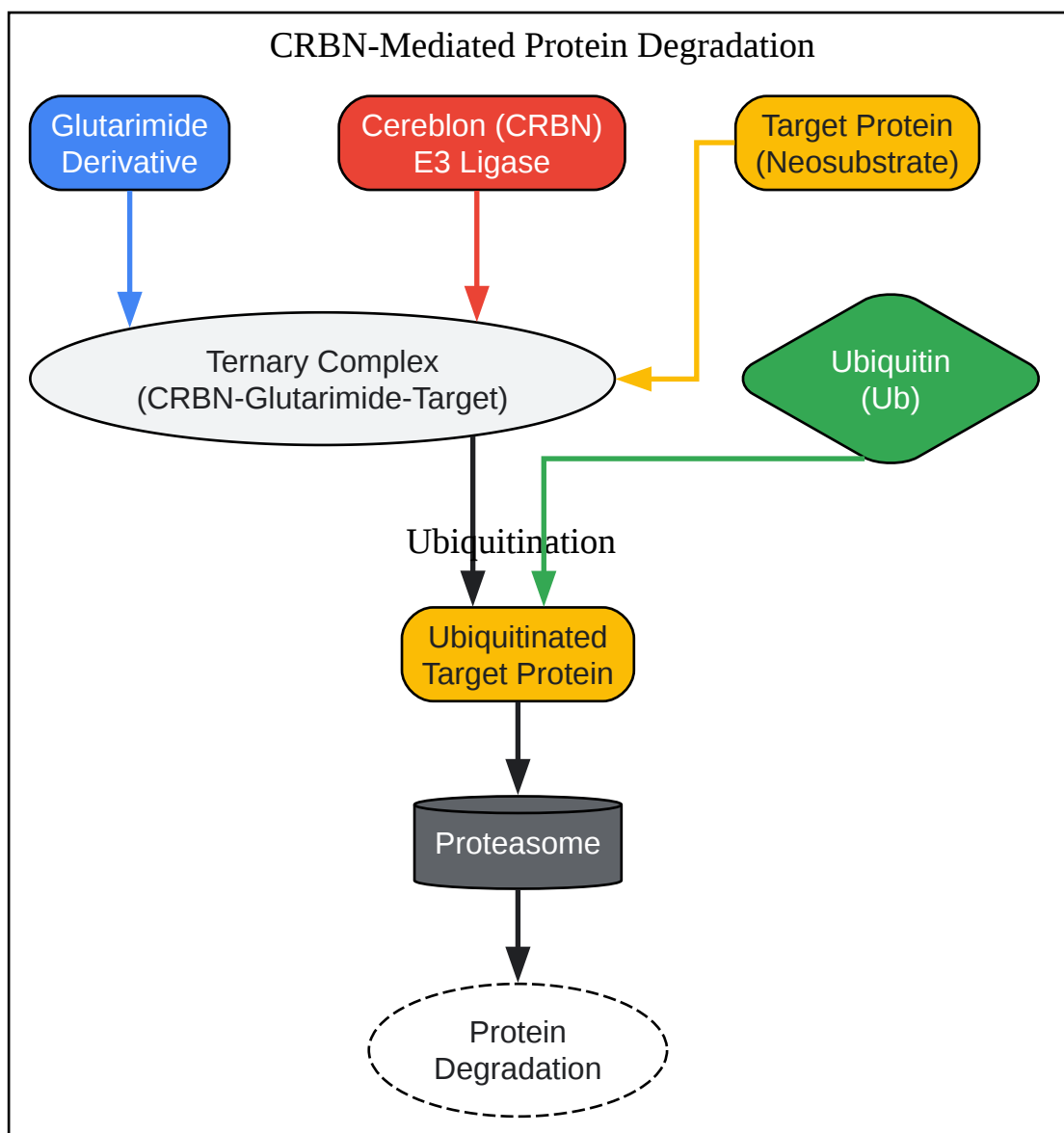
Entry	Synthetic Method	Starting Materials	Product	Yield (%)	Reference
1	Thio-Michael Addition	3-Methylidenepiperidine-2,6-dione, Thiophenol	3-((Phenylthio)methyl)piperidine-2,6-dione	66-92	[5]
2	Cyclization	4-(Phenylcarbamoyl)butanoic acid	N-Phenyl Glutarimide	63-91	[7]
3	Rh(II)-catalyzed N-H Insertion	N-Boc- α -diazoglutarimide, 1,2,4-Triazole	N-Boc- α -(1,2,4-triazol-1-yl)glutarimide	80	[8]
4	One-step reaction	C,N-diarylformamides, Glutaric anhydride	(Z)-1-(aryl(arylimino)methyl)piperidine-2,6-diones	46-88	[9]

Table 2: Biological Activity of **Glutarimide** Derivatives - IC50 Values

Compound	Cell Line	Assay	IC50 (μM)	Reference
Phenyl Glutarimide PROTAC (4c)	MV4-11 (AML)	Cell Viability	0.003	[10]
3- ((Arylthio)methyl) piperidine-2,6- dione derivative	MOLP-8 (Multiple Myeloma)	Antiproliferative	6.65 - 11.97	[5]
3- ((Arylthio)methyl) piperidine-2,6- dione derivative	KMS-12-PE (Multiple Myeloma)	Antiproliferative	3.41 - 10.21	[5]
Thienopyrimidine derivative (52)	T47D (Breast Cancer)	Antiproliferative	6.9	[11]
Thienopyrimidine derivative (52)	MDA-MB-231 (Breast Cancer)	Antiproliferative	10	[11]

Signaling Pathway: CRBN-Mediated Protein Degradation

Functionalized **glutarimide** derivatives, particularly IMiDs and the warhead of many PROTACs, function by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This leads to the ubiquitination and subsequent proteasomal degradation of specific target proteins (neosubstrates).



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Caption: CRBN-mediated targeted protein degradation pathway.

Conclusion

The synthetic accessibility and functional versatility of **glutarimide** derivatives have established them as a cornerstone in modern drug discovery. The protocols and data presented herein provide a valuable resource for researchers engaged in the synthesis and evaluation of these important compounds. The continued development of novel synthetic methodologies will

undoubtedly expand the chemical space of **glutarimide**-based therapeutics, leading to the discovery of new and improved treatments for a range of diseases.

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